molecular formula C6H11ClO4S B6152141 (6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride CAS No. 2172036-33-6

(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B6152141
CAS No.: 2172036-33-6
M. Wt: 214.7
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Description

(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO4S. It is a sulfonyl chloride derivative, which is often used in organic synthesis and pharmaceutical research. The compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile and reaction conditions used.

Scientific Research Applications

(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify their chemical properties and reactivity.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions can modify the chemical and biological properties of the target molecules, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to the presence of the dioxane ring, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to other sulfonyl chloride compounds .

Properties

CAS No.

2172036-33-6

Molecular Formula

C6H11ClO4S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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